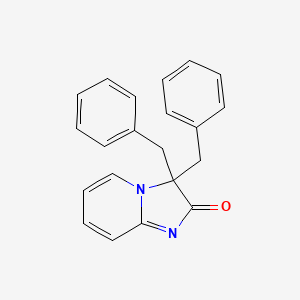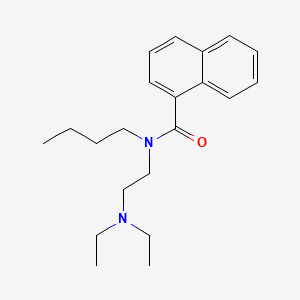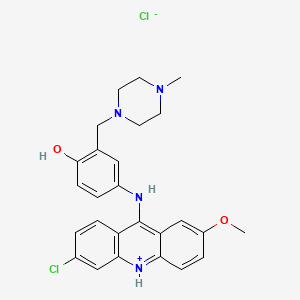
HM03
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HM03 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de HSPA5 y sus efectos en el plegamiento y ensamblaje de proteínas.
Biología: Investigado por su papel en las respuestas al estrés celular y la homeostasis de proteínas.
Medicina: Explorado por sus propiedades anticancerígenas, particularmente en la orientación de células cancerosas que sobreexpresan HSPA5.
Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos y como compuesto líder para el descubrimiento de fármacos
Mecanismo De Acción
HM03 ejerce sus efectos al unirse selectivamente a HSPA5, inhibiendo su actividad chaperona. HSPA5 participa en el correcto plegamiento y ensamblaje de proteínas dentro del retículo endoplásmico. Al inhibir HSPA5, this compound altera la homeostasis de proteínas, lo que lleva a la acumulación de proteínas mal plegadas e induce la apoptosis en las células cancerosas. Este mecanismo convierte a this compound en un candidato prometedor para la terapia contra el cáncer .
Compuestos Similares:
Chetomin: Otro inhibidor de HSPA5 con actividad anticancerígena.
Feretoside: Un compuesto que se dirige a HSPA5 y ha demostrado potencial en la investigación del cáncer.
Gamitrinib: Un inhibidor de HSPA5 dirigido a las mitocondrias con propiedades anticancerígenas.
Unicidad de this compound: this compound es único debido a su alta selectividad para HSPA5 y su potente actividad anticancerígena. A diferencia de otros inhibidores de HSPA5, this compound forma más interacciones de unión con HSPA5 y HSPA9, lo que aumenta su eficacia en la inhibición de la viabilidad de las células cancerosas y el crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with DNA, acting as an intercalator, which can influence DNA replication and transcription processes . The compound’s interaction with enzymes such as topoisomerases can inhibit their activity, leading to alterations in DNA topology and cellular responses .
Cellular Effects
The effects of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been shown to modulate the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can inhibit transcription and replication . The compound also interacts with specific proteins, leading to enzyme inhibition or activation. For instance, its binding to topoisomerases prevents these enzymes from relieving torsional strain in DNA, thereby affecting DNA replication and transcription . Additionally, the compound can alter gene expression by modulating transcription factor activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may influence experimental outcomes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity .
Metabolic Pathways
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in mitochondria, where it affects mitochondrial function and induces apoptosis . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de HM03 implica múltiples pasos, comenzando con la preparación del derivado de acridina. Los pasos clave incluyen:
Formación del núcleo de acridina: Esto involucra la reacción de 2-cloro-6-metoxianilina con un aldehído adecuado en condiciones ácidas para formar el núcleo de acridina.
Reacciones de sustitución: El núcleo de acridina se somete a reacciones de sustitución con 4-metilpiperazina y 4-hidroxibenzaldehído para formar el producto final, this compound.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .
Tipos de Reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo fenólico, formando derivados de quinona.
Reducción: El grupo nitro en el núcleo de acridina puede reducirse a una amina.
Sustitución: El grupo cloro en el núcleo de acridina puede sustituirse con varios nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Varios derivados de acridina sustituidos.
Comparación Con Compuestos Similares
Chetomin: Another HSPA5 inhibitor with anticancer activity.
Feretoside: A compound that targets HSPA5 and has shown potential in cancer research.
Gamitrinib: A mitochondrial-targeted HSPA5 inhibitor with anticancer properties.
Uniqueness of HM03: this compound is unique due to its high selectivity for HSPA5 and its potent anticancer activity. Unlike other HSPA5 inhibitors, this compound forms more binding interactions with HSPA5 and HSPA9, enhancing its efficacy in inhibiting cancer cell viability and tumor growth .
Propiedades
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDGTMJKOGWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of HM03?
A: this compound acts as an inhibitor of the ERCC1-XPF endonuclease, a critical enzyme involved in various DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink repair []. By inhibiting ERCC1-XPF, this compound hinders the repair of DNA damage, potentially leading to the accumulation of DNA lesions and ultimately cell death, particularly in cancer cells.
Q2: How does the structure of this compound contribute to its inhibitory activity against ERCC1-XPF?
A: While the provided research primarily focuses on this compound as an ERCC1-XPF inhibitor [], it does mention the synthesis of seven novel this compound derivatives designed to interact with the XPF double helix-hairpin-helix (HhH2) domain, which is crucial for ERCC1-XPF heterodimerization. This suggests that modifications within the this compound structure, particularly those influencing interactions with the XPF HhH2 domain, can impact its inhibitory activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its derivatives.
Q3: What evidence supports the potential of this compound as an anti-cancer agent?
A: The research highlights the ability of this compound to sensitize colorectal cancer cells to UV radiation and cyclophosphamide, a DNA-damaging chemotherapeutic agent []. This sensitization suggests that this compound could enhance the efficacy of existing cancer treatments that rely on DNA damage.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


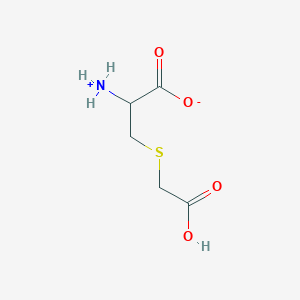
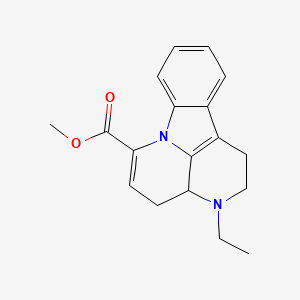
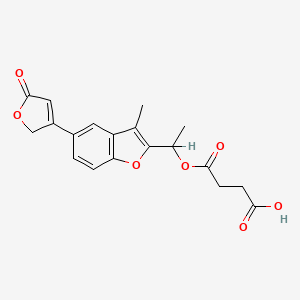

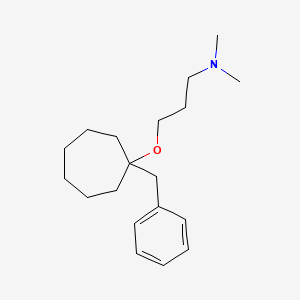
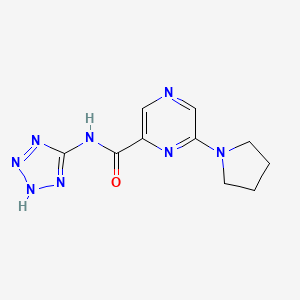
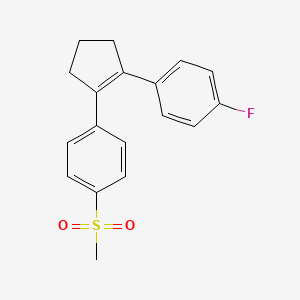
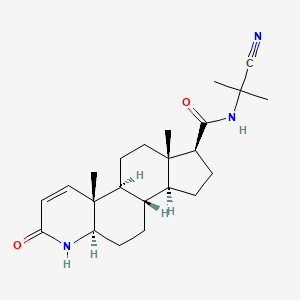

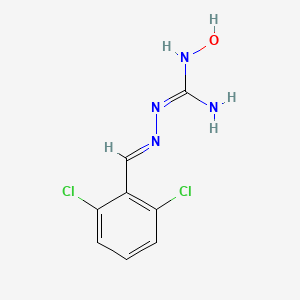
![3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)
